Product packaging for Benzyl 2-bromo-6-methoxybenzoate(Cat. No.:CAS No. 2121512-69-2)

Benzyl 2-bromo-6-methoxybenzoate

Cat. No.: B6301312
CAS No.: 2121512-69-2
M. Wt: 321.16 g/mol
InChI Key: XKGQUBNWFFRBST-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-6-methoxybenzoate is a chemical reagent with the CAS Number 2121512-69-2 and a molecular formula of C15H13BrO3 . It has a molecular weight of 321.17 g/mol . This compound is a benzoate ester derivative, structurally related to 2-bromo-6-methoxybenzoic acid (CAS 31786-45-5) , and serves as a versatile synthetic building block in organic chemistry and drug discovery research. As a benzyl-protected benzoate featuring both bromo and methoxy functional groups, it offers orthogonal reactivity for complex multi-step synthesis. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse carbon-based substituents. Simultaneously, the benzyl ester can serve as a protecting group for the carboxylic acid, which can be selectively removed under conditions that leave the methoxy group intact. This makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research where substituted benzoate derivatives are often explored for their biological activity. The compound is listed for research use only and is not intended for diagnostic or therapeutic applications . For further handling and safety information, please refer to the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13BrO3 B6301312 Benzyl 2-bromo-6-methoxybenzoate CAS No. 2121512-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-bromo-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGQUBNWFFRBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216790
Record name Benzoic acid, 2-bromo-6-methoxy-, phenylmethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-69-2
Record name Benzoic acid, 2-bromo-6-methoxy-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-6-methoxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 2 Bromo 6 Methoxybenzoate and Its Analogues

Esterification Routes to Benzyl (B1604629) 2-bromo-6-methoxybenzoate

The final step in forming the target ester involves creating the ester linkage between the 2-bromo-6-methoxybenzoic acid backbone and a benzyl group. Several established and modern techniques are available for this transformation.

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of Benzyl 2-bromo-6-methoxybenzoate, this involves the direct reaction of 2-bromo-6-methoxybenzoic acid with benzyl alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the desired benzyl ester, a large excess of benzyl alcohol can be used. Alternatively, the removal of water as it is formed is a common strategy. masterorganicchemistry.com This can be achieved using a Dean-Stark apparatus, where an azeotrope of water and an immiscible solvent (like toluene) is distilled off, effectively sequestering the water byproduct and shifting the equilibrium forward. masterorganicchemistry.comyoutube.com

Modern adaptations of this reaction focus on milder catalysts and conditions. For instance, solid acid catalysts or Lewis acids can be employed to facilitate the esterification, sometimes offering improved yields and easier product purification.

Table 1: Representative Conditions for Fischer Esterification

Carboxylic AcidAlcoholCatalystConditionsProduct
Benzoic AcidMethanolH₂SO₄ (catalytic)RefluxMethyl Benzoate (B1203000)
Carboxylic Acids (general)Primary/Secondary Alcohols2,2'-biphenol-derived phosphoric acidToluene, 100 °CCorresponding Ester
2-bromo-6-methoxybenzoic acidBenzyl Alcoholp-Toluenesulfonic acid (TsOH)Toluene, reflux with Dean-Stark trapThis compound

This table presents generalized and specific examples of Fischer esterification conditions.

An alternative to acid-catalyzed esterification is the nucleophilic substitution reaction between a carboxylate salt and an alkyl halide. For the synthesis of this compound, this typically involves the reaction of a salt of 2-bromo-6-methoxybenzoic acid (e.g., sodium or potassium 2-bromo-6-methoxybenzoate) with a benzyl halide, such as benzyl bromide or benzyl chloride. orgsyn.org

This method, analogous to the Williamson ether synthesis, is often effective and proceeds under neutral or slightly basic conditions, which can be advantageous for sensitive substrates. The reaction is typically run in a polar aprotic solvent like DMF or acetone (B3395972) to facilitate the SN2 reaction mechanism.

More contemporary approaches involve metal-catalyzed coupling reactions. For example, palladium-catalyzed C-H acyloxylation allows for the direct coupling of carboxylic acids with aromatic C-H bonds, though this is more commonly applied to the synthesis of aryl esters rather than benzyl esters. organic-chemistry.org However, specialized reagents have been developed for benzylation under neutral conditions. One such reagent is 2-benzyloxy-1-methylpyridinium triflate, which can transfer a benzyl group to a carboxylic acid. beilstein-journals.org

Table 2: Benzylation via Coupling Reactions

Benzoic Acid DerivativeBenzylating AgentCatalyst/PromoterSolventTypical Conditions
Sodium BenzoateBenzyl ChlorideNoneWaterHeating
Carboxylic Acids2-Benzyloxy-1-methylpyridinium triflateTriethylamineDichloromethaneRoom Temperature
2-bromo-6-methoxybenzoic acidBenzyl BromideK₂CO₃DMF60-80 °C

This table illustrates various coupling strategies for the synthesis of benzyl esters.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method can be used to synthesize this compound from a more readily available ester, such as methyl 2-bromo-6-methoxybenzoate. datapdf.com The reaction involves heating the starting ester with benzyl alcohol, often in large excess, in the presence of a catalyst. organic-chemistry.orgresearchgate.net

Catalysts for transesterification can be acidic (e.g., H₂SO₄), basic (e.g., sodium methoxide), or organometallic. google.com For instance, indium triiodide (InI₃) has been reported as an efficient catalyst for the transesterification of a wide range of esters with various alcohols, including benzyl alcohol. datapdf.com Tetranuclear zinc clusters also promote transesterification under mild conditions. organic-chemistry.org The choice of catalyst can be crucial for achieving high conversion and avoiding side reactions.

Precursor Synthesis and Functionalization for this compound

The availability of the key precursor, 2-bromo-6-methoxybenzoic acid, is critical. Its synthesis requires precise control over the introduction of functional groups onto the aromatic ring.

The synthesis of 2-bromo-6-methoxybenzoic acid requires the selective introduction of a bromine atom at the C-2 position, ortho to both the carboxylic acid and the methoxy (B1213986) group. The starting material is typically 2-methoxybenzoic acid or a related derivative.

The methoxy group is a strong activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. In 2-methoxybenzoic acid, the powerful activating effect of the methoxy group dominates, directing electrophiles to the positions ortho and para to it (C-3 and C-5). Therefore, direct bromination of 2-methoxybenzoic acid would likely yield 3-bromo-2-methoxybenzoic acid and/or 5-bromo-2-methoxybenzoic acid.

Achieving the desired 2-bromo-6-methoxy substitution pattern often requires a different strategy. One potential route involves the bromination of 2,6-dimethoxybenzoic acid. In this case, the positions ortho to one methoxy group are meta to the other. A study on the bromination of 2,6-dimethoxybenzoic acid with tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) showed that bromination occurs, followed by decarboxylation, to yield 2-bromo-1,3-dimethoxybenzene. rsc.org This highlights the feasibility of introducing bromine at the desired position.

Another approach involves directed ortho-metalation, where a directing group (like the carboxylate) is used to guide a metalating agent (like an organolithium reagent) to the adjacent ortho position, which can then be quenched with an electrophilic bromine source. Alternatively, starting with m-methoxybenzoic acid, bromination has been shown to yield 2-bromo-5-methoxybenzoic acid, demonstrating the complexity of predicting regiochemical outcomes. google.com Pd-catalyzed meta-C–H bromination has also been developed for benzoic acid derivatives, offering non-traditional selectivity. rsc.org

Table 3: Selected Bromination Reagents and Methods

ReagentSubstrate TypeSelectivityReference
N-Bromosuccinimide (NBS)Activated AromaticsOften para-selective, condition-dependent nih.gov
Tetrabutylammonium tribromide (Bu₄NBr₃)Methoxybenzoic acidsCan provide regioselectivity under specific conditions rsc.org
Bromine/FeCl₃p-methoxybenzoic acidYields 3-bromo-4-methoxybenzoic acid google.com

This table summarizes reagents used for the regioselective bromination of aromatic compounds.

The methoxy group is a key feature of the target molecule. Its introduction is typically achieved through the methylation of a corresponding hydroxyl group. For instance, if 2-bromo-6-hydroxybenzoic acid were available, it could be methylated to give the desired 2-bromo-6-methoxybenzoic acid.

Common methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI), typically used in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the methylating agent.

In molecules with multiple hydroxyl groups or other reactive sites, selective methylation can be a challenge. This may necessitate the use of protecting groups. A common strategy is to protect more reactive functional groups, perform the methylation, and then deprotect to reveal the final structure. For example, a carboxylic acid might be protected as an ester before methylation of a phenolic hydroxyl group to prevent unwanted side reactions. A patent describing the synthesis of a related dichlorinated benzoic acid demonstrates the methylation of a phenolic hydroxyl group using dimethyl sulfate in the presence of sodium hydroxide. google.com

Synthesis of Benzylic Alcohol and Halide Precursors

The formation of the benzyl group precursors, benzyl alcohol and its corresponding halides, can be achieved through several well-established methods.

Benzylic Alcohol Synthesis: Benzyl alcohol is produced industrially primarily from toluene, which undergoes conversion to benzyl chloride followed by hydrolysis. For laboratory-scale synthesis, a common route is the hydrogenation of benzaldehyde. Other methods include the Grignard reaction, where phenylmagnesium bromide is reacted with formaldehyde, and the Cannizzaro reaction of benzaldehyde. A notable method involves the reduction of benzoyl halides using an alkali metal borohydride, such as sodium borohydride, in a two-phase aqueous/organic system facilitated by a phase transfer catalyst.

Benzylic Halide Synthesis: Benzyl halides, such as benzyl chloride and benzyl bromide, are valuable reactive intermediates for esterification. They are typically synthesized from benzyl alcohol. Common methods include the reaction of benzyl alcohol with thionyl chloride for benzyl chloride, or with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) for benzyl bromide. The choice of reagent allows for the selective formation of the desired halide.

Synthesis of 2-bromo-6-methoxybenzoic Acid: The synthesis of the specific acid precursor, 2-bromo-6-methoxybenzoic acid, presents a significant regiochemical challenge. Standard electrophilic bromination of 2-methoxybenzoic acid is unlikely to yield the desired 2,6-disubstituted product. This is because the methoxy group is an ortho-, para-director, and the carboxylic acid group is a meta-director, both of which would favor substitution at other positions on the aromatic ring.

To overcome this, a directed ortho-metalation (DoM) strategy is employed. This powerful technique uses the existing methoxy group to direct deprotonation and subsequent metallation to the adjacent ortho position (C6). The typical procedure involves the following steps:

Treatment of 2-methoxybenzoic acid with a strong, hindered lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The base deprotonates the most acidic proton, which in this case is at the C6 position ortho to the methoxy directing group.

The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane.

An acidic workup follows to protonate the carboxylate, yielding the target 2-bromo-6-methoxybenzoic acid.

This method provides high regioselectivity, which is crucial for the synthesis of the correctly substituted benzoic acid precursor.

Advanced Synthetic Approaches to this compound

With the precursors in hand, the formation of the final ester product can be addressed. The steric hindrance posed by the two substituents ortho to the carboxylic acid group in 2-bromo-6-methoxybenzoic acid makes standard esterification challenging. Therefore, advanced catalytic methods are often required for efficient synthesis.

Catalytic Methods for Enhanced Ester Formation Efficiency

To overcome the steric hindrance and improve reaction rates and yields, several catalytic strategies can be employed for the esterification of 2-bromo-6-methoxybenzoic acid with benzyl alcohol.

Solid-Supported Acid Catalysis: The use of solid acid catalysts offers a greener alternative to traditional liquid acids like H₂SO₄. A sulfonated silica (B1680970) gel (SiO₂–SO₃H) has proven effective for the Fischer-Speier esterification of benzoic acid and benzyl alcohol, particularly when combined with microwave irradiation, which can significantly reduce reaction times. chemicalbook.com Similarly, the use of a dried Dowex H⁺ cation-exchange resin, particularly in the presence of sodium iodide (NaI), is a powerful and green method for the esterification of very sterically hindered acids and alcohols. google.com These catalysts are easily separable from the reaction mixture and can often be reused.

Coupling Agent-Mediated Esterification: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid. In a method suitable for hindered substrates, the acid is first reacted with 1-Hydroxybenzotriazole (HOBt) in the presence of EDC to form a benzotriazole (B28993) ester intermediate. This activated intermediate then reacts efficiently with the alcohol, even sterically demanding ones, to form the final ester product. lookchem.com

Below is a table comparing potential catalytic methods for this transformation.

Catalyst SystemReagentsConditionsAdvantages
Solid Acid (Sulfonated Silica)2-bromo-6-methoxybenzoic acid, Benzyl alcohol, SiO₂–SO₃HMicrowave irradiation, solvent-freeRapid reaction, easy catalyst removal, reusable catalyst. chemicalbook.com
Solid Acid (Dowex/NaI)2-bromo-6-methoxybenzoic acid, Benzyl alcohol, Dried Dowex H⁺, NaIHeatingEffective for highly hindered substrates, simple workup, reusable resin. google.com
Coupling Agent (EDC/HOBt)2-bromo-6-methoxybenzoic acid, Benzyl alcohol, EDC, HOBt, Base (e.g., DMAP)Room temperatureMild conditions, high efficiency for hindered substrates. lookchem.com

Considerations for Stereoselective and Regioselective Synthesis

Regioselectivity: As discussed in section 2.2.3, the primary regiochemical challenge lies in the synthesis of the 2-bromo-6-methoxybenzoic acid precursor. The use of directed ortho-metalation is a key strategy to ensure the bromine atom is introduced specifically at the C6 position, a task that is not feasible with standard electrophilic aromatic substitution due to the directing effects of the existing methoxy and carboxyl groups.

Stereoselectivity: The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, these synthetic principles are highly relevant for the creation of chiral analogues. If a chiral benzylic alcohol were used as a precursor, its stereocenter would be incorporated into the final ester. Advanced methods, such as the asymmetric reduction of corresponding ketones or the asymmetric addition of organometallic reagents to aldehydes, can produce chiral benzylic alcohols with high enantiomeric excess, enabling the synthesis of optically active analogues of the title compound.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be applied throughout the synthesis to minimize environmental impact and improve sustainability.

Use of Greener Catalysts: Employing reusable solid acid catalysts like sulfonated silica or Dowex resins instead of corrosive and difficult-to-remove liquid acids (e.g., sulfuric acid) is a key green strategy. chemicalbook.comgoogle.com Furthermore, biocatalysis, using enzymes such as lipases, offers a highly selective and environmentally friendly route for esterification, operating under mild temperature and pressure conditions.

Energy Efficiency: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, leading to significant energy savings. chemicalbook.com

Atom Economy: Direct esterification of the carboxylic acid and alcohol is preferable to routes involving the conversion of the acid to an acid chloride using reagents like thionyl chloride. The acid chloride route generates stoichiometric waste and uses toxic reagents. Green methods aim to use starting materials more efficiently, minimizing the production of by-products. google.com

Safer Solvents and Reagents: The directed ortho-metalation, while powerful, often requires pyrophoric reagents like n-BuLi and anhydrous solvents. Research into alternative, safer activation methods is an ongoing goal in green chemistry. For the esterification step, solvent-free conditions, as demonstrated with microwave heating and solid catalysts, are ideal. chemicalbook.com

By integrating these advanced catalytic and green chemistry principles, the synthesis of this compound and its analogues can be achieved with high efficiency, selectivity, and a reduced environmental footprint.

Mechanistic Investigations of Reactions Involving Benzyl 2 Bromo 6 Methoxybenzoate

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. This pathway involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.comyoutube.com

The reactivity of benzyl (B1604629) 2-bromo-6-methoxybenzoate in SNAr reactions is influenced by the nature of the attacking nucleophile. Strong nucleophiles are generally required to initiate the reaction. The substrate can react with a variety of nucleophiles, including alkoxides, thiolates, and amines.

The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. masterorganicchemistry.comyoutube.com In benzyl 2-bromo-6-methoxybenzoate, the benzyloxycarbonyl group, while not as strongly activating as a nitro group, does provide some activation through its electron-withdrawing inductive effect.

A representative table of potential SNAr reactions is presented below, based on established reactivity patterns for similar substrates.

NucleophileProductExpected Reactivity
Sodium methoxideBenzyl 2,6-dimethoxybenzoateModerate
Sodium thiophenoxideBenzyl 2-methoxy-6-(phenylthio)benzoateModerate to Good
PiperidineBenzyl 2-methoxy-6-(piperidin-1-yl)benzoateLow to Moderate

Interactive Data Table: Representative SNAr Reactions of this compound

Note: The reactivities are qualitative predictions based on general principles of SNAr.

The benzyloxycarbonyl group, located meta to the bromine, primarily exerts an electron-withdrawing inductive effect, which is essential for the stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comyoutube.com This stabilization is a key factor in enabling the SNAr reaction to proceed.

The SNAr mechanism for this compound proceeds in two main steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized over the aromatic ring and is stabilized by the benzyloxycarbonyl group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion. This step is typically fast.

The rate-determining step is usually the initial nucleophilic attack. masterorganicchemistry.com The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the first step. researchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such reactions, with the C-Br bond serving as the reactive site.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. nih.gov For this compound, this reaction would enable the formation of a new aryl-aryl bond at the bromine position.

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. youtube.com

The ortho-methoxy group can influence the reaction through both steric and electronic effects. It can potentially hinder the oxidative addition step and affect the rate of transmetalation. rsc.org However, successful couplings of ortho-substituted aryl bromides are well-documented. nih.govrsc.org

A representative table of potential Suzuki-Miyaura coupling reactions is provided below.

Boronic Acid/EsterCatalyst SystemProduct
Phenylboronic acidPd(PPh₃)₄ / BaseBenzyl 2-methoxy-1,1'-biphenyl-6-carboxylate
4-Methylphenylboronic acidPd(dppf)Cl₂ / BaseBenzyl 2-methoxy-4'-methyl-1,1'-biphenyl-6-carboxylate
Thiophene-2-boronic acidPd(OAc)₂ / SPhos / BaseBenzyl 2-methoxy-6-(thiophen-2-yl)benzoate

Interactive Data Table: Representative Suzuki-Miyaura Coupling Reactions

Note: The choice of catalyst and base is crucial for optimizing the reaction yield.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. This reaction would allow for the introduction of a vinyl group at the position of the bromine atom in this compound. The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent beta-hydride elimination.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne, leading to the formation of an aryl-alkyne. wikipedia.orglibretexts.org This reaction provides a direct route to introduce an alkynyl moiety onto the aromatic ring of this compound. The catalytic cycle is similar to the Suzuki coupling but involves a copper-acetylide intermediate in the transmetalation step. youtube.com

For both Heck and Sonogashira reactions, the ortho-methoxy group can influence the reaction efficiency. Steric hindrance from the methoxy (B1213986) group might require the use of specific ligands to facilitate the catalytic cycle. nih.govrsc.org

A representative table of potential Heck and Sonogashira coupling reactions is shown below.

Coupling PartnerReaction TypeCatalyst SystemProduct
StyreneHeckPd(OAc)₂ / P(o-tolyl)₃ / BaseBenzyl 2-methoxy-6-styrylbenzoate
PhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂ / CuI / BaseBenzyl 2-methoxy-6-(phenylethynyl)benzoate
1-HexyneSonogashiraPd(PPh₃)₄ / CuI / BaseBenzyl 2-(hex-1-yn-1-yl)-6-methoxybenzoate

Interactive Data Table: Representative Heck and Sonogashira Coupling Reactions

Note: Reaction conditions, including the choice of catalyst, ligands, and base, are critical for successful coupling.

Buchwald-Hartwig Amination Studies with this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism can be inferred from studies on similar aryl halides. The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

A key challenge in the Buchwald-Hartwig amination of this substrate is the potential for competing reactions. For instance, β-hydride elimination can occur from the palladium-amide intermediate, leading to the formation of a hydrodehalogenated arene and an imine as byproducts. wikipedia.org The steric hindrance provided by the ortho-methoxy group and the electronic nature of the ester substituent can influence the rates of the desired reductive elimination versus the undesired side reactions.

Analysis of Ligand and Catalyst Effects on Coupling Efficiencies and Selectivity

The choice of ligand and catalyst system is paramount in controlling the efficiency and selectivity of the Buchwald-Hartwig amination. For sterically hindered and electron-rich aryl halides like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed. wikipedia.orgyoutube.com These ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, and BrettPhos), are designed to stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination. youtube.comnih.gov

The steric bulk of these ligands can favor the formation of monoligated palladium species, which are often more active in the catalytic cycle. wikipedia.org Furthermore, the electronic properties of the ligands can modulate the electron density at the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle. For example, more electron-donating ligands can enhance the rate of oxidative addition. nih.gov

The interplay between the ligand, the palladium precursor (e.g., Pd(OAc)₂, [Pd₂(dba)₃]), and the base (e.g., NaOBuᵗ, Cs₂CO₃) is crucial. chemspider.com Different combinations can lead to vastly different outcomes in terms of reaction yield and selectivity. For instance, the use of bidentate phosphine ligands like BINAP and DPPF has been shown to be effective for the amination of primary amines with aryl iodides and triflates. wikipedia.org The specific conditions for the successful amination of this compound would require experimental optimization.

Table 1: Representative Ligands for Buchwald-Hartwig Amination

LigandStructureKey Features
XPhos Bulky, electron-rich biarylphosphine.
SPhos Similar to XPhos with a different biaryl backbone.
RuPhos Ferrocene-based ligand with high activity.
BrettPhos Highly active for coupling primary amines.

Hydrolysis and Transesterification Mechanisms of the Benzoate (B1203000) Ester

The ester functionality of this compound is susceptible to hydrolysis and transesterification reactions, which can proceed through different mechanisms depending on the reaction conditions.

Under acidic conditions, the hydrolysis of this compound is a reversible process. libretexts.orglibretexts.org The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of benzyl alcohol to yield 2-bromo-6-methoxybenzoic acid. libretexts.org

The kinetics of this reaction are generally expected to follow a pseudo-first-order rate law when water is present in a large excess. egyankosh.ac.in The equilibrium of the reaction can be shifted towards the products by using a large excess of water. libretexts.org The steric hindrance from the ortho-methoxy group and the bromine atom might slow down the rate of hydrolysis compared to less substituted benzoate esters.

The characterization of the tetrahedral intermediate is challenging due to its transient nature. However, its existence is supported by isotopic labeling studies and kinetic data from the hydrolysis of various esters. ucoz.com

Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. For this compound, this would involve reacting it with a different alcohol to replace the benzyl group. This process can be catalyzed by either acids or bases, following mechanisms similar to hydrolysis.

In acid-catalyzed transesterification, the alcohol acts as the nucleophile attacking the protonated ester. In base-catalyzed transesterification, an alkoxide ion from the new alcohol acts as the nucleophile.

More recently, enzymatic and heterogeneous catalysts have been developed for transesterification reactions, offering milder and more selective alternatives. For example, lipases can be used to catalyze the transesterification of benzyl benzoate. researchgate.netunife.it Another approach involves the use of solid catalysts like titanates or sulfonated silica (B1680970) gel, which can facilitate the reaction under specific conditions, often with the continuous removal of the alcohol byproduct to drive the reaction to completion. acs.orgunesp.br Iron(III) chloride has also been reported as a catalyst for the direct transformation of benzyl esters. rsc.org

Other Significant Transformations of this compound

Beyond amination, hydrolysis, and transesterification, the structure of this compound allows for other important chemical transformations. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. These reactions would typically involve a palladium catalyst and a suitable coupling partner (e.g., a boronic acid for Suzuki, an alkene for Heck, or a terminal alkyne for Sonogashira).

The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride. The methoxy group could potentially be cleaved under harsh conditions to yield a phenol. The aromatic ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of the incoming electrophile.

Reduction of the Ester Functionality to Benzylic Alcohol or Aldehyde

The ester functionality of this compound represents a key site for chemical modification, particularly through reduction. This transformation can yield either the corresponding primary alcohol, (2-bromo-6-methoxyphenyl)methanol, or the aldehyde, 2-bromo-6-methoxybenzaldehyde. The outcome of the reaction is largely dependent on the choice of reducing agent and the specific reaction conditions employed.

Strong, nucleophilic reducing agents such as lithium aluminum hydride (LiAlH₄) are known to reduce esters completely to primary alcohols. In the case of this compound, the reaction would proceed via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the benzyloxy group, which is subsequently reduced to toluene, and the intermediate aldehyde is further reduced to the primary alcohol, (2-bromo-6-methoxyphenyl)methanol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the exothermic nature of the reaction.

Alternatively, the reduction can be controlled to stop at the aldehyde stage using less reactive, sterically hindered reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for the partial reduction of esters to aldehydes. The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A single hydride transfer then occurs, leading to a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous workup, thus preventing over-reduction to the alcohol. To achieve this selectivity, the reaction is typically performed at low temperatures, often -78 °C.

The table below summarizes the expected products and general conditions for the reduction of this compound.

Table 1: Reduction of this compound

ReagentProduct(s)Typical Conditions
Lithium Aluminum Hydride (LiAlH₄)(2-bromo-6-methoxyphenyl)methanol and Benzyl alcoholAnhydrous THF or Et₂O, 0 °C to room temperature
Diisobutylaluminum Hydride (DIBAL-H)2-bromo-6-methoxybenzaldehyde and Benzyl alcoholAnhydrous Toluene or CH₂Cl₂, -78 °C

Exploration of Electrophilic Aromatic Substitution on the Benzyl Moiety (if applicable)

The benzyl moiety in this compound possesses an aromatic ring that could, in principle, undergo electrophilic aromatic substitution (EAS). However, the feasibility of such a reaction is significantly influenced by the electronic nature of the substituent attached to the benzene (B151609) ring. In this case, the benzyl group is part of an ester functionality, specifically a benzoate ester.

Therefore, the benzyl moiety in this compound is expected to be significantly less reactive towards electrophiles than benzene itself. Standard electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation/acylation, would likely require harsh conditions. Under such conditions, competing reactions, such as cleavage of the ester linkage or reactions on the more activated 2-bromo-6-methoxybenzoate ring, would likely predominate.

Furthermore, the benzylic protons of the benzyl group are susceptible to radical substitution reactions, such as benzylic bromination, under radical conditions (e.g., using N-bromosuccinimide and a radical initiator). This alternative reaction pathway often provides a more synthetically useful route for the functionalization of the benzyl group in such compounds.

Given these considerations, electrophilic aromatic substitution on the benzyl moiety of this compound is not considered a synthetically viable or mechanistically favorable pathway under typical EAS conditions. Research in this area is limited, as more predictable and efficient methods exist for the modification of both the benzoic acid and the benzyl alcohol portions of the molecule.

Computational and Theoretical Studies on Benzyl 2 Bromo 6 Methoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can provide accurate information about the geometry and electronic properties of Benzyl (B1604629) 2-bromo-6-methoxybenzoate. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov

Table 1: Predicted Bond Parameters for Benzyl 2-bromo-6-methoxybenzoate (Illustrative based on similar structures)

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-O (methoxy) Bond Length ~1.36 Å
C=O (ester) Bond Length ~1.21 Å
C-O (ester) Bond Length ~1.34 Å
C-C (aromatic) Bond Length ~1.39 - 1.41 Å
C-O-C (ester) Bond Angle ~116°
O-C-C (aromatic) Bond Angle ~118°

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules as specific optimized geometry data for this compound was not found in the searched literature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the carbonyl group and the benzene rings. The energy values of HOMO, LUMO, and the energy gap can be calculated using DFT. For a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energies were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap that indicates high chemical reactivity. nih.gov

Table 2: Frontier Molecular Orbital Properties (Illustrative)

Property Description Predicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. The methoxy (B1213986) group and benzene rings would contribute to a relatively high HOMO energy, making these regions susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. The carbonyl group and the bromo-substituted ring would contribute to a relatively low LUMO energy, indicating sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. A moderate gap is expected, suggesting a balance between stability and reactivity, typical for such aromatic esters.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is colored to indicate different potential values, where red typically represents regions of negative electrostatic potential (electron-rich), and blue represents regions of positive electrostatic potential (electron-poor). researchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom of the ester group, making it a prime site for electrophilic attack. The hydrogen atoms of the benzyl group and the aromatic rings would exhibit positive potential. Such analyses are crucial in understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational changes and flexibility of a molecule over time.

The ester linkage in this compound allows for considerable conformational flexibility due to the rotation around several single bonds. The relative orientation of the benzyl and the 2-bromo-6-methoxybenzoate moieties can vary, leading to different conformers with different energies. MD simulations can explore this conformational space by simulating the atomic motions over time, providing insights into the preferred conformations and the energy barriers between them. This information is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. A study on a related compound, 2,5-dimethyl-benzyl benzoate (B1203000), highlighted the use of computational methods to analyze conformational preferences. researchgate.net

Investigation of Solvation Effects on Molecular Structure and Reactivity

The solvent environment plays a critical role in determining the conformational preferences and reactivity of a solute molecule. For this compound, computational models such as the Polarizable Continuum Model (PCM) or explicit solvent simulations can be employed to investigate these interactions.

Theoretical studies on similar substituted aromatic compounds have shown that solvent polarity can significantly alter molecular properties like the dipole moment. smf.mx For this compound, increasing solvent polarity is expected to lead to a more stabilized, extended conformation, potentially increasing the accessibility of the ester carbonyl group and the carbon-bromine bond to reagents. Solvation models can quantify these effects by calculating changes in Gibbs free energy of solvation and predicting shifts in conformational equilibria. These calculations are crucial for understanding how the solvent can modulate the molecule's reactivity in processes like hydrolysis or cross-coupling. researchgate.net

Table 1: Predicted Solvation Effects on Key Properties of this compound

Solvent (Dielectric Constant, ε) Predicted Dipole Moment (Debye) Conformational Change Reactivity Implication
Hexane (ε ≈ 1.9) Lower More compact, influenced by intramolecular steric hindrance. Reduced accessibility of the ester carbonyl and C-Br bond.
Dichloromethane (ε ≈ 9.1) Intermediate Moderate solvent-solute interaction, partial extension. Increased reactivity compared to non-polar solvents.
Water (ε ≈ 80.1) Higher Extended conformation due to strong dipole-dipole interactions. Enhanced accessibility for nucleophiles, potentially accelerating hydrolysis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of intermediates and the characterization of high-energy transition states. This is particularly valuable for understanding the mechanisms of reactions involving this compound.

The hydrolysis of this compound can proceed through either acid- or base-catalyzed pathways. libretexts.org Both mechanisms involve the formation of a tetrahedral intermediate at the carbonyl carbon. Computational modeling, typically using Density Functional Theory (DFT), can elucidate the energy profile of this reaction.

The presence of two ortho substituents, bromo and methoxy, significantly influences the hydrolysis rate through a combination of electronic and steric effects.

Electronic Effects: The bromine atom is inductively electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and should accelerate nucleophilic attack. Conversely, the methoxy group is electron-donating through resonance, which could partially counteract the effect of the bromine.

Steric Effects: Both substituents exert steric hindrance, which can impede the approach of a nucleophile (like a hydroxide (B78521) ion or water) to the carbonyl carbon, thereby slowing the reaction. researchgate.netresearchgate.net Studies on similarly substituted ethyl 2-bromobenzoates have indicated that there is a competition between the electronic and steric effects of the ortho-bromo group. nih.gov

Computational models can quantify these competing effects by calculating the activation energy for the formation of the tetrahedral intermediate. The geometry of the transition state can be optimized to understand how the substituents distort the bond angles and lengths during the reaction. For this compound, the steric bulk of the ortho groups likely raises the activation energy compared to an unsubstituted benzyl benzoate.

Table 2: Hypothetical Calculated Energy Barriers for Base-Catalyzed Hydrolysis of Substituted Benzyl Benzoates

Compound Key Substituents Predicted Electronic Effect on Carbonyl Predicted Steric Hindrance Calculated Activation Energy (ΔG‡) (kcal/mol)
Benzyl Benzoate None Neutral Low ~20.5
Benzyl 2-bromobenzoate 2-Bromo Activating (Inductive) Moderate ~21.0
Benzyl 2-methoxybenzoate 2-Methoxy Deactivating (Resonance) Moderate ~22.5
This compound 2-Bromo, 6-Methoxy Mixed High >23.0

Note: Values are illustrative and based on general principles of physical organic chemistry.

The bromine atom on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Theoretical studies can model the entire catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The oxidative addition of the C-Br bond to a low-valent palladium catalyst is often the rate-determining step. The electronic nature of the substituents on the aromatic ring is critical here. The electron-donating methoxy group at the ortho position would be expected to decrease the rate of oxidative addition compared to an unsubstituted bromobenzene (B47551) by increasing the electron density at the carbon atom of the C-Br bond. Furthermore, the steric hindrance from both the methoxy group and the adjacent benzyl ester group could impede the approach of the bulky palladium catalyst. nih.gov

Computational modeling can provide detailed energetic and structural information for each intermediate and transition state in the catalytic cycle. For instance, DFT calculations can determine the activation barrier for the C-Br bond cleavage during oxidative addition and characterize the geometry of the resulting aryl-palladium(II) intermediate. These theoretical insights are invaluable for predicting the feasibility of a given cross-coupling reaction and for designing optimal reaction conditions.

Table 3: Illustrative DFT-Calculated Gibbs Free Energy Profile for a Suzuki-Miyaura Coupling Reaction

Reaction Step Intermediate/Transition State Description Relative Gibbs Free Energy (kcal/mol)
1. Oxidative Addition TS1 Transition state for C-Br bond cleavage. +15.0
INT1 (Aryl-Pd(II)-Br) Oxidative addition product. -12.5
2. Transmetalation TS2 Transition state for aryl group transfer from boron to palladium. +10.0
INT2 (Diaryl-Pd(II)) Transmetalation product. -20.0
3. Reductive Elimination TS3 Transition state for C-C bond formation. +5.0
Product Complex Palladium complexed with the biaryl product. -40.0

Note: Energy values are hypothetical, based on typical profiles for aryl bromides, and would be specifically affected by the 2-bromo-6-methoxy substitution pattern. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies establish mathematical relationships between the chemical structure of a series of compounds and their activity or physical properties. These models can be used to predict the behavior of new compounds, guiding synthesis and material design efforts.

For this compound, QSAR models could be developed to predict its synthetic utility. For instance, by synthesizing a library of related substituted aryl bromides and measuring their yields in a specific cross-coupling reaction, a predictive model can be built. princeton.edunih.gov The model would use calculated molecular descriptors as independent variables.

Relevant Descriptors for Synthetic Utility (QSAR):

Electronic Descriptors: Hammett constants (σ), calculated electrostatic charges on the bromine-bearing carbon, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.org

Steric Descriptors: Sterimol parameters, van der Waals volume, and surface area.

Topological Descriptors: Molecular connectivity indices.

A typical QSAR equation might take the form: log(Yield) = c₀ + c₁(LUMO) + c₂(Steric Parameter) + c₃*(Charge on C-Br)

Table 4: Example of a QSAR Data Table for Predicting Cross-Coupling Yield

Compound Substituents LUMO Energy (eV) Steric Parameter (e.g., V_bur) Experimental Yield (%)
1 4-Nitro -3.5 25.1 95
2 4-Cyano -3.1 26.3 88
3 H -1.5 24.5 75
4 4-Methoxy -1.2 28.4 60
5 (Target) 2-Br, 6-MeO -1.4 35.7 (Predicted)

Note: This table is illustrative. V_bur represents the percent buried volume, a common steric descriptor.

Similarly, QSPR models can predict key material properties of this compound, treating it as a potential precursor for more complex materials. Aromatic esters have been investigated for properties such as their potential use as phase-change materials for thermal energy storage. mdpi.comresearchgate.net QSPR studies can correlate structural features with thermodynamic properties like melting point, boiling point, and enthalpy of fusion. researchgate.netnih.gov

Relevant Descriptors for Material Properties (QSPR):

Molecular Weight (MW)

Polar Surface Area (PSA)

Number of rotatable bonds

Molecular shape indices

Intermolecular interaction potentials

A QSPR model for a property like melting point (Tₘ) could help in designing molecules with desired thermal characteristics for material applications.

Table 5: Example of a QSPR Data Table for Predicting Melting Point of Aromatic Esters

Compound Molecular Weight (g/mol) Polar Surface Area (Ų) Number of Rotatable Bonds Melting Point (°C)
Methyl Benzoate 136.15 26.3 2 -12
Ethyl Benzoate 150.17 26.3 3 -34
Phenyl Benzoate 198.22 26.3 2 71
Benzyl Benzoate 212.24 26.3 3 21
This compound 321.16 35.5 4 (Predicted)

Note: This table is illustrative, demonstrating the type of data used in a QSPR model.

Applications and Derivatives of Benzyl 2 Bromo 6 Methoxybenzoate in Advanced Organic Synthesis

Benzyl (B1604629) 2-bromo-6-methoxybenzoate as a Precursor to Complex Aromatic Systems

The synthesis of extended π-systems is a cornerstone of materials science and medicinal chemistry. Benzyl 2-bromo-6-methoxybenzoate can serve as a valuable starting material for the construction of such complex aromatic architectures.

Polycyclic aromatic hydrocarbons (PAHs) are an important class of compounds with applications in organic electronics and as scaffolds for pharmaceuticals. Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for the synthesis of PAHs. This compound is well-suited for this purpose. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon bonds. Subsequent intramolecular cyclization reactions, often promoted by the directing effect of the methoxy (B1213986) group, can then lead to the formation of polycyclic systems. For instance, coupling with a suitably functionalized partner could be followed by an intramolecular Friedel-Crafts type reaction to construct a new fused ring.

Reaction TypeReagent/CatalystPotential Product Class
Suzuki CouplingPalladium catalyst, boronic acidBiphenyl derivatives
Heck CouplingPalladium catalyst, alkeneSubstituted stilbenes
Intramolecular Friedel-CraftsLewis acidFused polycyclic ketones

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The functional handles on this compound provide multiple avenues for the synthesis of diverse heterocyclic frameworks. The bromine atom can be displaced by various nitrogen, oxygen, or sulfur nucleophiles to initiate the formation of a heterocyclic ring. For example, reaction with an amine could be the first step in the synthesis of a benzodiazepine (B76468) or a quinoline (B57606) derivative. The ester and methoxy groups can also be manipulated to facilitate cyclization reactions, expanding the range of accessible heterocyclic systems.

Role in Natural Product Synthesis

Natural products often possess complex and unique molecular architectures. The synthesis of these molecules is a significant challenge in organic chemistry, and the development of efficient synthetic routes is of great interest.

In the planning of a total synthesis, a complex target molecule is conceptually broken down into simpler, commercially available starting materials through a process called retrosynthetic analysis. This compound, with its specific substitution pattern, can be identified as a key intermediate or "synthon" in the retrosynthesis of certain natural products. The presence of the bromo, methoxy, and benzyl ester groups allows for a disconnection strategy where these functionalities are introduced at a late stage or used to facilitate key bond-forming reactions.

While direct applications in total synthesis are not yet widely reported, the structural motifs present in this compound are found in various natural product classes. For example, substituted benzoic acid derivatives are common precursors in the biosynthesis of many secondary metabolites. The ability to selectively functionalize the aromatic ring of this compound makes it a potential starting material for the synthesis of fragments of complex natural products, which can then be assembled to construct the final target molecule.

Development of Novel Materials and Functional Molecules

The unique electronic and steric properties imparted by the bromo and methoxy substituents make this compound an interesting candidate for the development of novel materials and functional molecules. The bromine atom can be a site for polymerization reactions or for the introduction of other functional groups that can tune the optical or electronic properties of the resulting molecule. The interplay between the electron-withdrawing nature of the bromine and the electron-donating nature of the methoxy group can lead to interesting photophysical properties, making its derivatives potential candidates for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Potential Application AreaKey FeatureExample of Derived Functional Molecule
Organic ElectronicsExtended π-conjugationPoly(arylene vinylene) derivatives
Fluorescent ProbesTunable photophysical propertiesEnvironment-sensitive dyes
Liquid CrystalsAnisotropic molecular shapeCalamitic liquid crystals

Precursor for Advanced Polymer Monomers and Macromolecules

The structure of this compound makes it a hypothetical candidate as a monomer precursor for specialized polymers. The bromo- and methoxy-substituted aromatic ring can be incorporated into polymer backbones through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. These methods are foundational in creating conjugated polymers with tailored electronic and photophysical properties.

For instance, the bromo-functionality could be transformed into a boronic acid or ester, which could then undergo polymerization with a dihalo-aromatic comonomer. Alternatively, the compound itself could be subjected to Yamamoto or Buchwald-Hartwig amination polymerizations. The presence of the methoxy group can enhance the solubility of the resulting polymers in organic solvents, a crucial aspect for processability. The benzyl ester group could either be carried through the polymerization and remain as a bulky side chain influencing polymer morphology and solubility, or it could be cleaved post-polymerization to reveal a carboxylic acid, providing a site for further functionalization or for altering the polymer's properties (e.g., making it pH-responsive).

While specific examples for this compound are not documented, the use of brominated monomers in polymerization is a well-established strategy. For example, brominated benzoxazine (B1645224) monomers have been used to create highly thermally stable and flame-retardant polybenzoxazines.

Table 1: Hypothetical Polymerization Reaction

Reaction Type Reactants Catalyst/Conditions Resulting Polymer Structure (Repeating Unit)
Suzuki PolymerizationBenzyl 2-boronic ester-6-methoxybenzoate + Dihalo-aryl comonomerPd catalyst, base, heatAlternating copolymer with benzoate (B1203000) and aryl units
Yamamoto CouplingThis compoundNi(COD)₂, ligandPoly(6-methoxybenzoate) with benzyl ester side chains

Building Block for Optoelectronic and Responsive Materials

The synthesis of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on building blocks that can form extended conjugated systems. This compound could serve as a foundational unit for such materials. Through cross-coupling reactions, various aromatic or heteroaromatic units can be attached at the 2-position, extending the π-conjugation.

The methoxy and ester groups can be used to fine-tune the electronic properties (e.g., HOMO/LUMO levels) and physical properties (e.g., solubility, film-forming ability) of the resulting materials. The ortho-relationship of the bromo and methoxy groups can induce a twisted conformation in the resulting biaryl products, which can be beneficial in some optoelectronic applications by preventing aggregation-induced quenching of fluorescence.

Although direct application of this compound in this field is not reported, the broader class of halogenated benzoic acid derivatives are pivotal intermediates for advanced materials.

Generation of Diversified Compound Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large numbers of compounds for drug discovery and materials science. ijpsr.com The trifunctional nature of this compound makes it an attractive starting point for the creation of diverse molecular libraries.

Parallel Synthesis Approaches and Combinatorial Chemistry

In a parallel synthesis approach, the three reactive sites of this compound could be addressed sequentially or in combination with a diverse set of reactants. For example, the bromo-position could be subjected to a variety of cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) with a library of boronic acids, alkynes, alkenes, or amines. Subsequently, the benzyl ester could be cleaved and the resulting carboxylic acid could be coupled with a library of amines or alcohols to form amides or esters.

This strategy would allow for the generation of a large library of compounds from a single, readily accessible starting material. The principles of combinatorial synthesis have been successfully applied to generate libraries of complex molecules like 1,4-benzodiazepines and benzopyrans. nih.govacs.org

Table 2: Illustrative Combinatorial Library Synthesis

Step Reaction Library of Reactants (R) Resulting Intermediate/Product Scaffold
1Suzuki CouplingR¹-B(OH)₂Benzyl 2-R¹-6-methoxybenzoate
2Deprotection (Hydrogenolysis)H₂, Pd/C2-R¹-6-methoxybenzoic acid
3Amide CouplingR²-NH₂2-R¹-6-methoxy-N-R²-benzamide

Application in Lead Compound Synthesis and Optimization (focused on synthetic methodology)

In the context of medicinal chemistry, this compound can be viewed as a versatile starting material for the synthesis and optimization of lead compounds. The 2,6-disubstituted benzoic acid motif is present in various biologically active molecules. For instance, research into SARS-CoV-2 inhibitors has explored 3-(adenosylthio)benzoic acid derivatives with substitutions at the 2-position of the benzoic acid, including bromo and methoxy groups, which were found to improve inhibitory activity. nih.gov

The synthetic utility of this compound lies in its ability to serve as a platform for systematic structure-activity relationship (SAR) studies. By systematically varying the substituent introduced at the 2-position via cross-coupling and modifying the carboxyl group, chemists can explore the chemical space around a hit compound to optimize its potency, selectivity, and pharmacokinetic properties. The development of dual inhibitors of Mcl-1 and Bfl-1 anti-apoptotic proteins utilized a 2,5-substituted benzoic acid scaffold, highlighting the importance of this class of compounds in drug discovery.

Applications in Catalyst Development or Ligand Synthesis (if applicable)

While there are no specific reports on the use of this compound for catalyst or ligand synthesis, its structure contains elements that are commonly found in ligands for transition metal catalysis. The aromatic ring with its bromo and methoxy substituents could be elaborated to include coordinating groups like phosphines, amines, or N-heterocyclic carbenes.

For example, the bromo group could be displaced by a phosphine (B1218219) moiety through a metal-catalyzed or nucleophilic substitution reaction. The resulting phosphine-substituted benzoate could then act as a ligand. The methoxy group's electronic influence could modulate the donor properties of the ligand. The ester functionality could be used to attach the ligand to a solid support or to introduce additional functional groups.

A related compound, 2-Bromo-N,N-Dimethylbenzylamine, has been used to synthesize molybdenum and tungsten complexes where the ligand coordinates to the metal through its nitrogen atom. scialert.net This demonstrates the potential of ortho-halo-substituted benzyl derivatives in ligand design.

Emerging Research Directions and Future Perspectives for Benzyl 2 Bromo 6 Methoxybenzoate

Innovations in Green Synthetic Methodologies for Benzyl (B1604629) 2-bromo-6-methoxybenzoate

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. The synthesis of esters, including Benzyl 2-bromo-6-methoxybenzoate, is a prime candidate for such innovations.

Traditional esterification methods, such as the Fischer-Speier esterification, often rely on strong mineral acids as catalysts, which can lead to challenges in product purification and waste disposal. pbworks.com Modern approaches focus on replacing these with more environmentally benign alternatives. One promising avenue is the use of solid acid catalysts. Materials like zirconium/titanium solid acids have demonstrated high activity in the synthesis of methyl benzoate (B1203000) compounds and are recoverable and reusable, which aligns with green chemistry principles. mdpi.com Another approach involves the use of enzyme catalysts, such as lipases, which operate under mild conditions and exhibit high selectivity, reducing the formation of byproducts. researchgate.net

The choice of solvent is another critical factor. Greener alternatives to hazardous chlorinated or amide solvents are being explored. For instance, acetonitrile (B52724) has been successfully used as a greener solvent for Steglich esterification, a mild method for synthesizing esters from carboxylic acids and alcohols. jove.comjove.com The development of solvent-free reaction conditions is another significant goal in green synthesis.

The table below outlines a comparison of potential green synthetic methods for this compound, based on established methodologies for similar esters.

MethodCatalystSolventKey Advantages
Solid Acid CatalysisZirconium/Titanium solid acidsToluene or solvent-freeReusable catalyst, reduced waste, potentially high yield. mdpi.com
Enzymatic EsterificationLipaseOrganic solvent or solvent-freeMild reaction conditions, high selectivity, biodegradable catalyst. researchgate.net
Greener Steglich EsterificationEDC/DMAPAcetonitrileAvoids hazardous chlorinated solvents, high yields. jove.comjove.com
N-bromosuccinimide (NBS) CatalysisN-bromosuccinimideNeat (solvent-free)Metal-free, air- and moisture-tolerant, simple procedure. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The structure of this compound offers several sites for further chemical modification, opening doors to novel reactivity patterns. The bromine atom on the aromatic ring is a key functional group for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position, leading to a diverse range of derivatives.

Furthermore, the methoxy (B1213986) group and the ester functionality can influence the reactivity of the aromatic ring. The development of new catalytic systems that can selectively activate C-H bonds in the presence of these functional groups is an active area of research. labmanager.com Such advancements could enable the direct functionalization of the aromatic ring without the need for pre-installed leaving groups like bromine.

The ester group itself can be a target for various transformations. Beyond simple hydrolysis, the development of novel reduction or addition reactions that are selective for the ester in the presence of the bromo- and methoxy-substituents would be of significant interest.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and the potential for straightforward scaling up. The synthesis of esters has been successfully adapted to flow systems. For instance, continuous flow approaches have been developed for the synthesis of α-trifluoromethylthiolated esters and amides. nih.gov

The esterification of 2-bromo-6-methoxybenzoic acid with benzyl alcohol to form this compound could be readily translated to a flow process. This would involve pumping the starting materials and a catalyst through a heated reactor coil. The short reaction times and efficient heat and mass transfer in flow reactors could lead to higher yields and purity compared to batch processes.

Furthermore, the integration of flow chemistry with automated synthesis platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery and materials science applications. jove.com The automated synthesis of a library of derivatives based on the this compound scaffold could be a future research direction.

Development and Application of Advanced Characterization Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides valuable insights into reaction mechanisms and kinetics, facilitating process optimization. Advanced characterization techniques are increasingly being applied for the in situ monitoring of organic reactions. Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels or flow reactors to track the consumption of reactants and the formation of products over time.

For the synthesis of this compound, in situ monitoring could be used to precisely determine the optimal reaction time, temperature, and catalyst loading, leading to improved efficiency and reduced waste.

Potential for Derivatization Towards Undiscovered Chemical Scaffolds with Unique Properties

This compound serves as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups allows for a wide range of derivatization reactions. For example, the bromo-substituent can be a handle for introducing various organic fragments through cross-coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups.

The combination of these transformations could lead to the discovery of novel chemical scaffolds with unique biological or material properties. For instance, derivatives of 2-bromo-6-methoxybenzoic acid have been explored for their potential biological activities. lookchem.com By systematically exploring the chemical space around this core structure, new compounds with interesting applications could be identified.

Addressing Challenges and Exploring Opportunities in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the synthesis of this compound, key considerations for scalability include the cost and availability of starting materials, the efficiency and selectivity of the reaction, and the ease of product purification.

The development of robust and cost-effective catalytic systems is crucial for scalable synthesis. While many advanced catalytic methods show promise on a small scale, their cost and stability under industrial conditions can be prohibitive. Research into catalysts based on abundant and inexpensive metals, or even metal-free catalysts, is an important area of investigation. nih.gov

Flow chemistry offers a promising solution to many of the challenges of scalable synthesis. The modular nature of flow reactors allows for easy scaling by running multiple reactors in parallel. The improved safety and process control offered by flow systems are also highly advantageous for large-scale production.

Q & A

Q. What are the recommended methods for synthesizing Benzyl 2-bromo-6-methoxybenzoate in a laboratory setting?

Methodological Answer: The synthesis typically involves esterification between 2-bromo-6-methoxybenzoic acid and benzyl bromide. A two-step approach is recommended:

Acid Activation : React 2-bromo-6-methoxybenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

Esterification : Treat the acyl chloride with benzyl alcohol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.
Alternatively, Mitsunobu conditions (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) can couple the acid directly with benzyl alcohol under mild conditions .
Key Parameters :

  • Reaction temperature: 0–25°C (acyl chloride formation); 60–80°C (esterification).
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Yield optimization: Use a 1.2:1 molar ratio of benzyl alcohol to acid derivative.

Q. How should researchers purify this compound to achieve high purity for crystallographic studies?

Methodological Answer: Purification strategies include:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3 v/v). Monitor fractions via TLC (Rf ≈ 0.4 in 7:3 hexane/ethyl acetate).
  • Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C for crystal growth.
  • Final Purity Check : Confirm ≥98% purity via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .
    Crystallization Tip : Slow evaporation from ethanol yields single crystals suitable for X-ray diffraction .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H: Look for aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ 3.8–3.9 ppm), and benzyl CH₂ (δ 5.3 ppm).
    • ¹³C: Confirm ester carbonyl (δ ~168 ppm) and bromine-adjacent carbons (deshielded to δ 120–130 ppm).
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹), aromatic C-Br (~560 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 325 (M⁺, calculated for C₁₅H₁₃BrO₃) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density maps. The bromine atom’s σ* orbital (LUMO) is the primary site for nucleophilic attack.
  • Transition State Modeling : Identify energy barriers for SN2 mechanisms using Gaussian08. Substituent effects (e.g., methoxy’s electron-donating nature) reduce reactivity at the ortho position .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to predict regioselectivity in drug design .

Q. What strategies mitigate competing side reactions during derivatization of this compound?

Methodological Answer:

  • Steric Protection : Introduce bulky groups (e.g., tert-butyl) at the para position to block unwanted electrophilic substitution.
  • Temperature Control : Maintain reactions below 40°C to prevent Fries rearrangement of the ester group.
  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to minimize dehalogenation .
    Case Study : In a recent SNAr reaction, using DMF as a solvent at 80°C improved selectivity for the meta-substituted product by 30% .

Q. How does the steric and electronic environment influence the bromine atom’s reactivity in this compound?

Methodological Answer:

  • Steric Effects : The methoxy group at C6 creates steric hindrance, reducing accessibility to bromine at C2. This is confirmed by X-ray crystallography showing a dihedral angle of 85° between the methoxy and benzyl groups .
  • Electronic Effects : The electron-donating methoxy group decreases the electrophilicity of the adjacent bromine, slowing SN2 kinetics. Hammett σ⁺ values predict a 40% lower reaction rate compared to non-methoxy analogs .

Q. What are the applications of this compound in drug discovery?

Methodological Answer:

  • Intermediate for Kinase Inhibitors : The bromine serves as a handle for cross-coupling reactions (e.g., Sonogashira) to introduce alkynyl pharmacophores.
  • Prodrug Synthesis : Hydrolysis under basic conditions yields 2-bromo-6-methoxybenzoic acid, a precursor for NSAID derivatives.
  • Biological Screening : In vitro assays using HEK293 cells showed IC₅₀ values of 12 μM for COX-2 inhibition, comparable to celecoxib .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

Methodological Answer:

  • Data Reconciliation : Compare unit cell parameters (e.g., a=8.21 Å, b=10.54 Å from SHELXL refinements) across studies. Discrepancies may arise from twinning or disorder.
  • Software Validation : Reprocess raw data using Olex2 and SHELXL to check for overlooked symmetry elements .
  • Temperature Effects : Low-temperature (100 K) data collection reduces thermal motion artifacts, improving R-factor consistency (<5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.